2-Methylthio-5-nitro anisole
Description
Significance of Nitroaromatic and Thioether Functional Groups in Aromatic Systems
The chemical behavior of an aromatic compound is significantly dictated by its functional groups. The nitro group (–NO₂) and the thioether group (–S–R) are two such functionalities that impart distinct and powerful characteristics to an aromatic system.
The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. wikipedia.org When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution by delocalizing the ring's π-electrons. nih.gov Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are a crucial class of industrial chemicals used as starting materials for a vast range of products, including dyes, polymers, and pesticides. nih.gov A key reaction of nitroaromatics is their reduction to primary amines (Ar–NH₂), which are themselves vital intermediates in the synthesis of pharmaceuticals and other high-value chemicals. wikipedia.orgjsynthchem.com The presence of the nitro group can also confer specific biological activities, and many nitro-containing molecules are investigated for applications in medicinal chemistry. nih.gov
The thioether group , also known as a sulfide (B99878) group (R-S-R'), is the sulfur analog of an ether. wikipedia.org The sulfur atom in a thioether is a relatively weak nucleophile. taylorandfrancis.com Unlike ethers, thioethers are readily oxidized, typically to sulfoxides (R-S(=O)-R) and then to sulfones (R-S(=O)₂-R), providing a handle for further chemical transformation. taylorandfrancis.comwikidoc.org This reactivity makes thioethers useful functional groups in various synthetic strategies. In biological contexts, the thioether linkage is found in essential molecules like the amino acid methionine. wikidoc.org When incorporated into an aromatic system like thiophene, the sulfur's nonbonding electrons can be delocalized into the π-system, altering its typical thioether properties. wikipedia.orgwikidoc.org However, in non-heterocyclic aryl thioethers, the group influences the electronic properties of the ring and can participate in important synthetic reactions.
When both a nitro group and a thioether group are present on the same aromatic ring, their combined electronic effects create a unique chemical environment. The strong electron-withdrawing nitro group modulates the reactivity of the entire molecule, including the thioether moiety, making such compounds interesting subjects for advanced organic synthesis and mechanistic studies.
Research Context of 2-Methylthio-5-nitro Anisole (B1667542) within Contemporary Chemical Synthesis and Theory
Within the broad class of substituted anisoles, 2-Methylthio-5-nitro anisole (also known as 1-Methoxy-2-methylthio-5-nitrobenzene) is a compound that exemplifies the interplay of multiple functional groups on an aromatic core. Its structure, featuring an anisole backbone substituted with both a thioether (methylthio) and a nitro group, makes it a versatile chemical intermediate and a subject of research interest. chemimpex.com
The compound is a solid, appearing as a white to light yellow crystal, with a melting point in the range of 68-74 °C. chemimpex.comsigmaaldrich.comavantorsciences.com Its specific arrangement of functional groups—an electron-donating methoxy (B1213986) group, a sulfur-containing methylthio group, and a strongly electron-withdrawing nitro group—creates a distinct pattern of reactivity that is exploited in chemical synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃S | molaid.com |
| Molecular Weight | 200.23 g/mol | molaid.com |
| CAS Number | 5458-84-4 | molaid.com |
| Appearance | White to light yellow crystal | chemimpex.com |
| Melting Point | 68-74 °C | chemimpex.comavantorsciences.com |
| Purity | ≥98.0% (by GC) | avantorsciences.com |
In contemporary chemical research, this compound is primarily utilized as a building block or intermediate for creating more complex molecules. chemimpex.com Its applications span several areas:
Pharmaceutical Development : It serves as a precursor in the synthesis of various pharmaceutical compounds. The functional groups on the ring can be chemically modified in subsequent steps. For instance, the nitro group is a well-established precursor to an amine group, a common pharmacophore in drug molecules. jsynthchem.comchemimpex.com
Agrochemical Formulations : The compound plays a role in the production of pesticides and herbicides, where its structure contributes to the stability and efficacy of the final products. chemimpex.com
Environmental Science Research : It is used in studies focused on the environmental degradation and remediation of nitroaromatic compounds, which are a class of common environmental contaminants. nih.govchemimpex.com
Materials Science : This chemical is involved in the development of specialty polymers and resins, where its incorporation can enhance material properties such as durability. chemimpex.com
The presence of the compound has also been noted in analytical studies of bio-oils derived from algae, suggesting its potential formation in biorefinery processes. ijcmas.com The synthesis of related structures, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, involves multi-step processes including nitration, cyclization, and methylation, highlighting the synthetic strategies employed for this class of compounds. google.com The reactivity of this compound is a direct consequence of its functional groups, making it a valuable tool for synthetic chemists to construct complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-methoxy-1-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5H,1-2H3 |
InChI Key |
JLUUUVWUQOOLLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylthio 5 Nitro Anisole and Analogues
Regioselective Functionalization Approaches
Regioselective functionalization is a key strategy in organic synthesis that allows for the controlled introduction of functional groups onto a molecule. In the context of 2-Methylthio-5-nitro anisole (B1667542), this can be achieved by either introducing the methylthio group onto a pre-existing nitroanisole scaffold or by nitrating a methylthioanisole derivative.
Introduction of the Methylthio Group on Nitroanisole Scaffolds
The direct introduction of a methylthio group onto a nitroanisole scaffold can be accomplished through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. For the synthesis of 2-Methylthio-5-nitro anisole, a suitable starting material would be a nitroanisole bearing a leaving group at the 2-position.
Aryl methyl sulfides can be synthesized from nitroarenes using (methylthio)trimethylsilane in the presence of a base such as cesium carbonate in a solvent like dimethylsulfoxide (DMSO) tandfonline.com. This method offers a direct route to introduce the methylthio group.
Table 1: Synthesis of Aryl Methyl Sulfides from Nitroarenes
| Starting Material | Reagents | Product | Yield |
|---|
Nitration Reactions on Methylthioanisole Derivatives
An alternative regioselective approach is the nitration of a 2-methylthioanisole precursor. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing methoxy (B1213986) and methylthio groups. Both the methoxy (-OCH3) and methylthio (-SCH3) groups are ortho, para-directing activators organicchemistrytutor.comwikipedia.org. The methoxy group is a stronger activating group than the methylthio group.
When 2-methylthioanisole undergoes nitration, the incoming nitro group will be directed to the positions ortho and para to the activating groups. The position para to the stronger activating methoxy group is the 4-position, and the positions ortho are the 3- and 5-positions. The position para to the methylthio group is the 5-position. The steric hindrance from the two existing groups will also play a role in determining the final product distribution. The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Precursor-Based Synthetic Routes
Precursor-based synthetic routes involve the use of a starting material that already contains some of the required functional groups, followed by subsequent reactions to install the remaining functionalities.
Synthesis from Halogenated Nitroanisole Precursors via Nucleophilic Substitution Reactions
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated nitroanisole precursor. A suitable starting material for this approach is 2-chloro-5-nitroanisole (B17299) or 2-bromo-5-nitroanisole.
The reaction involves the displacement of the halide by a methylthiolate nucleophile, typically sodium thiomethoxide (NaSMe). The strong electron-withdrawing effect of the nitro group at the 5-position facilitates the attack of the nucleophile at the 2-position. This reaction is an example of an addition-elimination mechanism. An analogous reaction has been reported for the synthesis of 2-methoxy-5-nitrothiazole from 2-chloro-5-nitrothiazole (B1590136) and sodium methoxide (B1231860) longdom.org.
Table 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound
| Precursor | Nucleophile | Solvent | Product |
|---|---|---|---|
| 2-Chloro-5-nitroanisole | Sodium thiomethoxide | DMF or DMSO | This compound |
Derivations from Alternative Aromatic Precursors with Subsequent Functionalization
The synthesis of this compound can also be envisioned starting from other aromatic precursors. One such precursor is 2-methoxy-5-nitrophenol (B41512) nih.govsigmaaldrich.com. The phenolic hydroxyl group can be converted to a methylthio group. This transformation can be achieved through a multi-step sequence, for instance, by first converting the phenol (B47542) to a triflate, followed by a palladium-catalyzed cross-coupling reaction with a methylthiol source.
Another potential precursor is 4-nitroguaiacol (2-methoxy-4-nitrophenol) nih.gov. In this case, the hydroxyl group would need to be converted to a methylthio group, and then the nitro group would need to be relocated from the 4-position to the 5-position, which would likely involve a more complex synthetic sequence.
Green Chemistry Principles in the Synthesis of Nitro- and Methylthio-substituted Aromatic Ethers
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of synthesizing this compound and its analogues, several green chemistry strategies can be employed.
The use of hazardous reagents and solvents is a major concern in traditional organic synthesis. Green alternatives to volatile organic compounds (VOCs) as solvents are being explored. For instance, ionic liquids have been investigated as catalysts and solvents for the synthesis of benzyl (B1604629) phenyl sulfide (B99878) from thioanisole (B89551) and benzyl alcohol, offering a greener route nih.govresearchgate.net. Anisole itself is considered a green solvent and has been used in the synthesis of other complex molecules mdpi.com.
Catalytic methods are preferred over stoichiometric reactions as they reduce waste. The use of reusable catalysts, such as zeolites in nitration reactions, can significantly improve the sustainability of the process scirp.orgcardiff.ac.uk. Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can reduce solvent usage and waste generation. For example, a direct synthesis of haloaromatics from nitroarenes via a sequential one-pot reduction/Sandmeyer reaction has been reported rsc.org.
The development of synthetic routes that utilize renewable starting materials and minimize energy consumption are also key aspects of green chemistry. While not yet specifically reported for this compound, the broader trends in organic synthesis point towards the future development of more sustainable methods for its production.
Chemical Reactivity and Mechanistic Investigations of 2 Methylthio 5 Nitro Anisole
Nucleophilic Aromatic Substitution (SNAr) Pathways
Aromatic rings, typically rich in electrons, are generally resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is the most significant pathway for such reactions, particularly for rings activated by groups like the nitro group. wikipedia.org
The feasibility and rate of an SNAr reaction are critically dependent on the substituents present on the aromatic ring. Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. masterorganicchemistry.comnih.gov
Nitro Group (-NO2): The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. uomustansiriyah.edu.iq In 2-Methylthio-5-nitroanisole, the nitro group is in the para position (position 5) relative to the methylthio group (position 2), providing maximal activation for nucleophilic attack at the carbon atom bearing the methylthio group.
Methoxy (B1213986) Group (-OCH3): The methoxy group is generally considered an electron-donating group due to its resonance effect. In the context of SNAr, electron-donating groups typically deactivate the ring by increasing its electron density, making it less attractive to incoming nucleophiles. The position of the methoxy group at the 1-position is meta to the site of nucleophilic attack (C2), meaning its deactivating influence is less pronounced compared to if it were in an ortho or para position relative to the leaving group. The overwhelming activating effect of the para-nitro group dominates the reactivity profile.
In an SNAr reaction, the nucleophile displaces a substituent on the ring known as the leaving group. While halogens are the most common leaving groups, other moieties, including sulfides, can also be displaced. wikipedia.org
The rate-determining step for most SNAr reactions is the initial attack of the nucleophile to form a high-energy intermediate, not the subsequent cleavage of the bond to the leaving group. masterorganicchemistry.com Consequently, the leaving group's ability is less about the strength of its bond to the carbon and more about its ability to stabilize the transition state leading to the intermediate. The typical leaving group ability for halogens in SNAr is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org
The methylthio (-SCH3) group is considered a moderate leaving group in SNAr reactions. Its departure is made feasible by the strong activation provided by the para-nitro group, which sufficiently lowers the energy barrier for the reaction to proceed. While not as common as halide leaving groups, the displacement of thioethers is a known transformation in SNAr chemistry, especially on highly electron-deficient aromatic systems.
The most common mechanism for SNAr reactions is the two-step addition-elimination pathway. uomustansiriyah.edu.iq
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom that bears the leaving group. This step is typically the slow, rate-determining step because it involves the temporary disruption of the ring's aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
Elimination of the Leaving Group: In the second, faster step, the leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, leading to the final substitution product. uomustansiriyah.edu.iq
An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. uomustansiriyah.edu.iqpressbooks.pub This mechanism is distinct from the addition-elimination pathway and typically occurs under different conditions.
The benzyne mechanism involves two main steps:
Elimination: A very strong base (like sodium amide, NaNH2) abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the leaving group to form a benzyne intermediate, characterized by a formal triple bond within the benzene (B151609) ring. youtube.comchemistrysteps.com
Addition: The nucleophile then attacks either of the two carbons of the "triple bond," followed by protonation to yield the final product. pressbooks.pub
This mechanism is generally favored for aryl halides that lack strong electron-withdrawing activating groups and requires harsh reaction conditions (i.e., a very strong base). uomustansiriyah.edu.iqchemistrysteps.com Given that 2-Methylthio-5-nitroanisole possesses a powerful activating group (the nitro group) that strongly favors the addition-elimination (Meisenheimer complex) pathway, the benzyne mechanism is an unlikely route for this compound under standard SNAr conditions. The conditions required to form a benzyne are much more severe than those needed for the highly favored SNAr reaction.
Electrophilic Aromatic Substitution (EAS) Reactivity
In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich aromatic ring. The outcome of EAS on a substituted benzene ring is governed by the directing effects and the activating or deactivating nature of the substituents already present. libretexts.org
The position of a new substituent introduced via EAS is determined by the cumulative effects of the existing groups on 2-Methylthio-5-nitroanisole. Each group directs incoming electrophiles to specific positions and either activates or deactivates the ring towards attack.
Methoxy Group (-OCH3): As a strongly activating group, the methoxy group donates electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions (positions 2 and 4, relative to itself). organicchemistrytutor.comyoutube.com
Methylthio Group (-SCH3): The methylthio group is also an activating, ortho-, para-directing group. youtube.com It donates electron density via resonance, although it is generally considered a weaker activator than the methoxy group. It directs electrophiles to positions 1 and 3 (relative to itself).
Nitro Group (-NO2): The nitro group is a strongly deactivating group due to its powerful electron-withdrawing properties. It directs incoming electrophiles to the meta position (positions 1 and 3, relative to itself). organicchemistrytutor.comlibretexts.org
When these effects are combined, the position of electrophilic attack is a result of their synergistic and antagonistic interactions. The open positions on the ring are C3, C4, and C6. The activating groups (-OCH3 and -SCH3) will have a greater influence on the reaction's regioselectivity than the deactivating group (-NO2). The most powerful activating group, methoxy, most strongly dictates the outcome.
| Position of Attack | Effect of -OCH3 (at C1) | Effect of -SCH3 (at C2) | Effect of -NO2 (at C5) | Overall Likelihood |
|---|---|---|---|---|
| C3 | Meta (Deactivated) | Ortho (Activated) | Meta (Favored by -NO2) | Possible |
| C4 | Para (Strongly Activated) | Meta (Deactivated) | Ortho (Disfavored by -NO2) | Most Likely |
| C6 | Ortho (Activated) | Para (Activated) | Ortho (Disfavored by -NO2) | Less Likely due to Steric Hindrance and Proximity to -NO2 |
Based on this analysis, the most probable site for electrophilic attack is the C4 position . This position is strongly activated as it is para to the powerful activating methoxy group and is not sterically hindered. While the C6 position is also activated (ortho to the methoxy and para to the methylthio), it is adjacent to the bulky nitro group, which may cause steric hindrance, and is electronically disfavored by the ortho-nitro group. The C3 position is activated by the methylthio group but is meta to the stronger activating methoxy group, making it a less favored site than C4.
Competitive Nitration and Halogenation Studies
Further electrophilic aromatic substitution on 2-Methylthio-5-nitroanisole is governed by the directing influence of the three existing substituents: the activating ortho, para-directing methoxy (-OCH3) and methylthio (-SCH3) groups, and the deactivating meta-directing nitro (-NO2) group. The interplay between the electronic effects of these groups and steric hindrance determines the regioselectivity of subsequent reactions.
In competitive nitration, reacting 2-Methylthio-5-nitroanisole with a nitrating agent like a mixture of nitric and sulfuric acids would introduce a second nitro group onto the aromatic ring. The primary positions available for substitution are C4 and C6. Both the methoxy and methylthio groups direct incoming electrophiles to these positions. However, the strong activating effect of the methoxy group, combined with potential steric hindrance from the adjacent methylthio group at C2, would likely influence the ratio of the resulting 4,5-dinitro and 2,5-dinitro isomers. Such competitive reactions are instrumental in comparing the reaction rates of different aromatic compounds. For instance, comparing the nitration rates of bromobenzene (B47551) and nitrobenzene (B124822) reveals that bromobenzene reacts faster, indicating its higher reactivity toward electrophilic aromatic substitution. stmarys-ca.edu
Similarly, competitive halogenation, such as bromination or chlorination, would also be directed to the C4 and C6 positions. The product distribution between the 4-halo and 6-halo derivatives would offer further insights into the balance of electronic activation and steric effects dictating the reaction's outcome. Flavin-dependent halogenases, for example, are known to catalyze the specific halogenation of aromatic substrates at particular positions.
Transformations Involving the Nitro Group
The transformation of the nitro group in 2-Methylthio-5-nitroanisole to an amino group is a fundamental reaction, yielding 4-methoxy-3-(methylthio)aniline. This reduction is a key step in the synthesis of more complex molecules and can be achieved using various catalytic systems.
Catalytic hydrogenation is a widely employed method, utilizing hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. Chemical reducing agents also effectively facilitate this conversion. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid or in the presence of ammonium (B1175870) chloride, and sodium dithionite (B78146) (Na2S2O4) are frequently used. The selection of a specific reducing system often depends on the compatibility with other functional groups within the molecule.
| Catalyst/Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| H₂, Pd/C | Ethanol or Ethyl Acetate | Room Temperature, 1-4 atm H₂ | Corresponding Aniline |
| SnCl₂·2H₂O | Ethanol / Hydrochloric Acid | Reflux | Corresponding Aniline |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Corresponding Aniline |
| NaBH₄ with Ag/TiO₂ catalyst | - | - | Corresponding Aniline |
The catalytic reduction of aromatic nitro compounds to their corresponding anilines is a multi-step process. mdpi.com While the precise mechanism can differ based on the catalyst and reaction conditions, it generally proceeds through a "direct" pathway involving several key intermediates. researchgate.net
The process begins with the adsorption of the nitroarene onto the surface of the metal catalyst. The nitro group (-NO2) is then sequentially reduced. This reduction is thought to occur via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. orientjchem.orgrsc.org Finally, the hydroxylamino intermediate is further reduced to the amino group (-NH2), which then desorbs from the catalyst surface. orientjchem.org In some cases, particularly with catalysts like silver nanoparticles, the mechanism may involve the formation of metal-hydride species that act as the reducing agent. rsc.orgnih.gov An alternative "condensation" pathway can also occur, involving intermediates with azo groups, though the direct pathway is more common for the synthesis of anilines. researchgate.net
Reactions of the Methylthio Group
The methylthio group (-SCH3) of 2-Methylthio-5-nitroanisole can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and sulfone groups.
The oxidation is typically achieved using common oxidizing agents. The sensitivity of a thioether to oxidation depends on the nucleophilicity of the sulfur atom. nih.gov The reaction can be controlled to yield specific oxidation products. For instance, using a stoichiometric amount of a mild oxidant like hydrogen peroxide (H2O2) or sodium periodate (B1199274) (NaIO4) can selectively produce the sulfoxide, 2-(methylsulfinyl)-5-nitroanisole. Employing stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), or an excess of hydrogen peroxide, leads to the formation of the sulfone, 2-(methylsulfonyl)-5-nitroanisole. This conversion from a thioether to a more polar sulfoxide or sulfone represents a shift from a hydrophobic to a more hydrophilic moiety. nih.gov
| Oxidizing Agent | Typical Product |
|---|---|
| H₂O₂ (1 equivalent) | Sulfoxide |
| NaIO₄ | Sulfoxide |
| KMnO₄ | Sulfone |
| H₂O₂ (excess) | Sulfone |
The sulfoxide and sulfone derivatives of 2-Methylthio-5-nitroanisole are valuable intermediates for further synthetic modifications. The 2-(methylsulfinyl)-5-nitroanisole and 2-(methylsulfonyl)-5-nitroanisole compounds can participate in various reactions.
The sulfone group, being a potent electron-withdrawing group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This increased activation could allow for the displacement of other groups on the ring by nucleophiles. For example, studies on dinitroanisoles have shown they react with amines to give aromatic nucleophilic substitution products. rsc.org Furthermore, the methylsulfonyl group itself can sometimes function as a leaving group, enabling the introduction of different functionalities at its position on the aromatic ring. These subsequent transformations underscore the synthetic utility of the oxidized sulfur intermediates.
Comparative Reactivity Studies with Related Anisole (B1667542) and Thioanisole (B89551) Derivatives
The reactivity of 2-Methylthio-5-nitro anisole in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents: the methoxy (-OCH3), methylthio (-SCH3), and nitro (-NO2) groups. To contextualize its reactivity, it is essential to compare it with structurally similar molecules.
The nitro group is a strong electron-withdrawing group, which is crucial for activating the aromatic ring towards nucleophilic attack. This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer intermediate, a key transient species in the SNAr mechanism, particularly when positioned ortho or para to the leaving group.
The methylthio group, similar to the methoxy group, can also participate in resonance, but its ability to stabilize the Meisenheimer intermediate is influenced by the polarizability of the sulfur atom.
Systematic studies comparing the reaction rates of these derivatives provide valuable insights into the electronic contributions of the -OCH3 and -SCH3 groups in a nitro-activated system.
Detailed Research Findings
Kinetic studies on the reactions of various nitroaromatic compounds with nucleophiles like piperidine (B6355638) have been instrumental in quantifying these substituent effects. For instance, the reactions of 2,4-dinitroanisole (B92663) and 2,6-dinitroanisole (B1268829) with piperidine in benzene have been investigated. These studies reveal that both nucleophilic aromatic substitution and an SN2 reaction at the methoxy methyl group can occur. The relative rates of these competing pathways are highly dependent on the substitution pattern. In the case of 2,4-dinitroanisole, the rates for both reaction types are comparable. However, for 2,6-dinitroanisole, the SN2 reaction leading to the formation of 2,6-dinitrophenol (B26339) is significantly faster than the aromatic substitution.
Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine, have shown a good correlation between the activation free energy and the electronic nature of the substituent X. These theoretical models help in predicting reactivity trends and understanding the underlying mechanistic details.
The following table provides a conceptual comparison of the expected reactivity based on the electronic properties of the substituents in nucleophilic aromatic substitution reactions.
| Compound | Key Substituents | Expected Relative Reactivity in SNAr | Rationale |
| 4-Nitroanisole | -OCH3 (para to leaving group) | Moderate | The nitro group activates the ring. The methoxy group has competing electron-donating resonance and electron-withdrawing inductive effects. |
| 4-Nitrothioanisole | -SCH3 (para to leaving group) | Moderate to High | The nitro group activates the ring. The methylthio group's polarizability may offer better stabilization of the intermediate compared to the methoxy group. |
| 2,4-Dinitroanisole | Two -NO2 groups | High | The presence of a second strong electron-withdrawing group significantly enhances the activation of the aromatic ring for nucleophilic attack. |
| This compound | -SCH3 (ortho to -OCH3), -NO2 (meta to -OCH3) | Lower than para-nitro analogs | The nitro group is meta to the likely leaving group (-OCH3), which provides less resonance stabilization to the Meisenheimer intermediate compared to an ortho or para positioning. The ortho -SCH3 group may exert steric hindrance. |
This qualitative analysis underscores the importance of the specific substitution pattern in determining the reactivity of these aromatic compounds. The interplay between activating and deactivating groups, as well as their relative positions, dictates the facility of nucleophilic aromatic substitution.
Theoretical and Computational Studies of 2 Methylthio 5 Nitro Anisole
Spectroscopic Property Prediction and Validation
Due to the absence of specific published experimental and computational studies on 2-Methylthio-5-nitroanisole, this section will outline the established theoretical methodologies that would be employed for the prediction and validation of its spectroscopic properties. The data presented in the tables are hypothetical and serve as illustrative examples of what such computational studies would yield.
Computational Prediction of Vibrational Frequencies (FT-IR, Raman)
The prediction of vibrational frequencies using computational methods is a cornerstone of modern spectroscopic analysis. Techniques such as Density Functional Theory (DFT), often with the B3LYP functional, are employed to calculate the harmonic vibrational frequencies of a molecule in its ground state. These calculated frequencies correspond to the fundamental vibrational modes that are active in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.
The process begins with the optimization of the molecular geometry of 2-Methylthio-5-nitroanisole to find its most stable conformation. Following this, the vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the calculated frequencies to better align them with experimental data, accounting for anharmonicity and other systematic errors inherent in the computational methods. The calculated IR intensities and Raman activities help in assigning the peaks observed in experimental spectra. For instance, the characteristic stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands in the IR spectrum.
Table 1: Hypothetical Calculated Vibrational Frequencies for 2-Methylthio-5-nitroanisole This table is for illustrative purposes only, as specific computational data for this molecule is not available in the searched literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
| NO₂ asymmetric stretch | 1525 | High | Low |
| NO₂ symmetric stretch | 1345 | High | Medium |
| C-H aromatic stretch | 3100-3000 | Medium | High |
| C-S stretch | 700 | Medium | High |
| O-CH₃ stretch | 1020 | High | Medium |
Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for predicting the NMR chemical shifts of ¹H and ¹³C nuclei.
The calculation is performed on the optimized geometry of 2-Methylthio-5-nitroanisole. The isotropic shielding values for each nucleus are computed and then referenced against a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts (δ) in parts per million (ppm). These predicted chemical shifts can then be compared with experimental NMR spectra to confirm the molecular structure and assign specific resonances to the corresponding atoms in the molecule. The electronic environment of each nucleus, influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and methylthio groups, will significantly affect the calculated chemical shifts.
Table 2: Hypothetical Calculated NMR Chemical Shifts for 2-Methylthio-5-nitroanisole This table is for illustrative purposes only, as specific computational data for this molecule is not available in the searched literature.
| Atom | Calculated Chemical Shift (ppm) |
| H (aromatic) | 7.0 - 8.5 |
| H (OCH₃) | ~3.9 |
| H (SCH₃) | ~2.5 |
| C (aromatic, C-NO₂) | ~145 |
| C (aromatic, C-OCH₃) | ~160 |
| C (aromatic, C-SCH₃) | ~130 |
| C (OCH₃) | ~56 |
| C (SCH₃) | ~15 |
Simulation of Electronic Absorption Spectra (UV-Vis)
The simulation of electronic absorption spectra, commonly known as UV-Vis spectra, is performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For 2-Methylthio-5-nitroanisole, TD-DFT calculations would be carried out on the optimized ground-state geometry. The results provide information about the wavelengths of maximum absorption (λmax) and the intensities of these absorptions. These theoretical predictions are crucial for interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of aromatic and nitro-containing compounds. The solvent environment can also be modeled to provide more accurate predictions of the spectrum in solution.
Table 3: Hypothetical Simulated Electronic Absorption Data for 2-Methylthio-5-nitroanisole This table is for illustrative purposes only, as specific computational data for this molecule is not available in the searched literature.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 350 | 0.25 |
| S₀ → S₂ | 280 | 0.15 |
| S₀ → S₃ | 250 | 0.40 |
Advanced Spectroscopic Characterization of 2 Methylthio 5 Nitro Anisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. For 2-Methylthio-5-nitro anisole (B1667542), both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide a complete picture of its chemical environment.
Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation
The ¹H NMR spectrum of 2-Methylthio-5-nitro anisole is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methylthio functional groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field. Conversely, the methoxy (-OCH₃) and methylthio (-SCH₃) groups are electron-donating, leading to a shielding effect and upfield shifts.
The expected ¹H NMR spectral data in a deuterated chloroform (B151607) (CDCl₃) solvent would likely present three signals for the aromatic protons, a singlet for the methoxy protons, and a singlet for the methylthio protons. The aromatic protons are expected to exhibit splitting patterns (doublet, doublet of doublets) due to spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0 - 8.2 | d | ~2.5 |
| H-4 | ~7.8 - 8.0 | dd | ~8.5, 2.5 |
| H-6 | ~7.0 - 7.2 | d | ~8.5 |
| -OCH₃ | ~3.9 - 4.1 | s | - |
Note: These are predicted values based on the analysis of similar compounds.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the methyl groups. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon attached to the nitro group (C-5) is expected to be deshielded, while the carbons attached to the methoxy (C-1) and methylthio (C-2) groups will also experience characteristic shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OCH₃) | ~155 - 160 |
| C-2 (-SCH₃) | ~130 - 135 |
| C-3 | ~125 - 130 |
| C-4 | ~115 - 120 |
| C-5 (-NO₂) | ~140 - 145 |
| C-6 | ~110 - 115 |
| -OCH₃ | ~55 - 60 |
Note: These are predicted values based on the analysis of similar compounds.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probing
To further confirm the structural assignments, advanced NMR techniques such as 2D NMR would be highly beneficial. Correlation Spectroscopy (COSY) experiments would establish the connectivity between adjacent protons, particularly within the aromatic ring, confirming the coupling relationships. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide correlations between the protons and their directly attached or more distant carbons, respectively. These techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the aromatic ring.
Solid-State NMR could provide insights into the molecular structure and packing in the crystalline state, revealing information about intermolecular interactions that are not observable in solution-state NMR.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The strong electron-withdrawing nature of the nitro group and the presence of the ether and thioether linkages will give rise to distinct vibrational frequencies.
Key expected vibrational bands include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the -OCH₃ and -SCH₃ groups, expected around 2950-2850 cm⁻¹.
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. These are characteristic and intense bands for nitro compounds.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching: Asymmetric stretching of the anisole group is expected around 1250 cm⁻¹.
C-S stretching: A weaker band for the thioether linkage is anticipated in the 700-600 cm⁻¹ region.
Aromatic C-H out-of-plane bending: These bands, appearing in the 900-700 cm⁻¹ region, are indicative of the substitution pattern on the benzene ring.
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| Asymmetric NO₂ stretch | 1530 - 1500 | Strong |
| Symmetric NO₂ stretch | 1350 - 1330 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C stretch | ~1250 | Strong |
| C-S stretch | 700 - 600 | Weak-Medium |
Note: These are predicted values based on the analysis of similar compounds.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which are often weak in the IR spectrum.
Key features expected in the Raman spectrum include:
A strong, symmetric stretching vibration of the nitro group around 1350 cm⁻¹.
Characteristic aromatic ring breathing modes, which are often strong in Raman spectra.
Vibrations associated with the C-S bond of the methylthio group.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, offering a unique molecular fingerprint for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating and detecting these ions based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that have the same nominal mass.
For 2-Methylthio-5-nitroanisole, with the chemical formula C₈H₉NO₃S, the theoretical exact mass can be calculated with high precision. HRMS analysis would aim to find an experimental m/z value that matches this theoretical calculation, thereby confirming the elemental composition. Typically, the analysis is performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and primarily show the molecular ion or related adducts. The data table below lists the calculated exact masses for the neutral molecule and its common adducts that would be targeted in an HRMS analysis.
Table 1: Theoretical HRMS Data for 2-Methylthio-5-nitroanisole (C₈H₉NO₃S)
| Species | Formula | Theoretical m/z |
|---|---|---|
| Neutral Molecule [M] | C₈H₉NO₃S | 199.0303 |
| Protonated Molecule [M+H]⁺ | C₈H₁₀NO₃S⁺ | 200.0376 |
| Sodium Adduct [M+Na]⁺ | C₈H₉NNaO₃S⁺ | 222.0195 |
| Potassium Adduct [M+K]⁺ | C₈H₉KNO₃S⁺ | 237.9935 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. The gas chromatograph first separates volatile and thermally stable compounds based on their differing affinities for the stationary phase of the analytical column. As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a detector.
In the context of 2-Methylthio-5-nitroanisole, GC-MS is the ideal method for assessing the purity of a synthesized batch. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific analytical conditions. The presence of multiple peaks in the chromatogram would indicate impurities, which can then be identified by their unique mass spectra.
The mass spectrometer typically employs Electron Ionization (EI), a hard ionization technique that fragments the molecule in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. The table below outlines the expected data from a GC-MS analysis.
Table 2: Representative GC-MS Data for 2-Methylthio-5-nitroanisole
| Parameter | Description | Expected Observation |
|---|---|---|
| Retention Time (RT) | Time for the compound to elute from the GC column. | A single, sharp peak for a pure sample. |
| Molecular Ion (M⁺) | The ion corresponding to the intact molecule. | m/z = 199 |
| Key Fragment Ions | Characteristic smaller ions from molecular fragmentation. | Potential fragments include ions corresponding to the loss of •CH₃, •OCH₃, •NO₂, or C₇H₆O₂S. |
Note: This table represents expected data. Specific experimental retention times and fragmentation patterns are dependent on the instrumentation and conditions used and are not available in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups with multiple bonds or lone pairs of electrons that can undergo such electronic transitions.
The structure of 2-Methylthio-5-nitroanisole contains several chromophores: the nitro-substituted aromatic ring, the methoxy group (-OCH₃), and the methylthio group (-SCH₃). These features give rise to characteristic absorption bands. The primary transitions expected are:
π → π* transitions: Associated with the aromatic system and the nitro group, typically resulting in strong absorption bands.
n → π* transitions: Involving the non-bonding electrons on the oxygen atoms of the nitro and methoxy groups, as well as the sulfur atom of the methylthio group. These transitions are generally weaker than π → π* transitions.
The position and intensity of the absorption maxima (λₘₐₓ) can be influenced by the solvent, a phenomenon known as solvatochromism.
Table 3: Expected Electronic Transitions for 2-Methylthio-5-nitroanisole
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region |
|---|---|---|
| π → π* | Nitro-substituted benzene ring | ~250-350 nm |
| n → π* | Nitro group (-NO₂) | >300 nm |
| n → π* | Methoxy (-OCH₃) & Methylthio (-SCH₃) groups | ~250-300 nm |
Note: The exact λₘₐₓ values are solvent-dependent and require experimental measurement. The listed regions are based on the typical behavior of these chromophores in similar molecules.
X-ray Diffraction (XRD) for Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
An XRD study of 2-Methylthio-5-nitroanisole would provide a wealth of structural information, including:
Molecular Connectivity: Unambiguous confirmation of the chemical structure.
Conformation: The precise spatial orientation of the methoxy, methylthio, and nitro substituents relative to the benzene ring.
Geometric Parameters: Highly accurate measurements of all bond lengths and bond angles.
Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions.
While no published crystal structure for 2-Methylthio-5-nitroanisole was found in the searched literature, the table below lists the key parameters that would be obtained from such an analysis.
Table 4: Crystallographic Data Parameters Determined by XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Z | The number of molecules in the unit cell. |
| Calculated Density | The density of the crystal derived from its mass and volume. |
| Final R-indices | Indicators of the quality of the final structural model. |
Note: This table lists the parameters that would be determined experimentally. This data is not currently available for 2-Methylthio-5-nitroanisole.
Derivatization Strategies for 2 Methylthio 5 Nitro Anisole
Chemical Modifications of the Nitro Group for Diverse Structures
The nitro group is arguably the most versatile handle for the derivatization of 2-Methylthio-5-nitroanisole. Its transformations can be broadly categorized into reduction to various nitrogen-containing functionalities and its use as a leaving group in cross-coupling reactions.
Reduction of the Nitro Group
The most fundamental transformation of the nitro group is its reduction to an amino group, yielding 5-amino-2-methylthioanisole. This conversion is a gateway to a vast number of subsequent reactions, particularly in the synthesis of heterocyclic compounds. A variety of reagents and catalytic systems can achieve this transformation. nih.govwikipedia.org Partial reduction can also be achieved, leading to other valuable intermediates. mdpi.com
| Product | Reagents and Conditions |
| 5-Amino-2-methylthioanisole | Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org |
| 5-Hydroxylamino-2-methylthioanisole | Zinc dust with ammonium (B1175870) chloride or diborane. wikipedia.orgmdpi.com |
| 5-Nitroso-2-methylthioanisole | Controlled reduction, often an intermediate in the path to the amine. nih.gov |
The Nitro Group as a Coupling Handle
Recent advancements in catalysis have established the nitro group as a viable leaving group in cross-coupling reactions, treating it as a "pseudo-halide". nih.gov This denitrative coupling strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the site of the nitro group, bypassing the traditional need for converting it to a halide via a Sandmeyer reaction. acs.orgnih.gov Palladium-based catalysts, often with specialized phosphine ligands like BrettPhos, are effective for these transformations. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd / BrettPhos | Biaryl or Styrenyl derivatives. nih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd / Phosphine Ligand | N-Aryl amine derivatives. acs.org |
| Sonogashira Coupling | Terminal Alkynes | Pd(en)(NO₃)₂ / BrettPhos | Aryl alkyne derivatives. acs.org |
| Etherification | Phenols | Pd / Phosphine Ligand | Diaryl ether derivatives. acs.org |
Synthetic Transformations at the Methylthio Position
The methylthio group (-SMe) offers another site for derivatization, primarily through oxidation of the sulfur atom. This transformation fundamentally alters the electronic nature of the substituent, converting it from an electron-donating group to a potent electron-withdrawing group.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This conversion significantly impacts the electron density of the aromatic ring, enhancing its susceptibility to nucleophilic attack. A range of oxidizing agents can be employed for this purpose. rsc.org
| Transformation Product | Common Reagents |
| 2-Methylsulfinyl-5-nitroanisole (Sulfoxide) | Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA), Sodium periodate (B1199274) (NaIO₄). |
| 2-Methylsulfonyl-5-nitroanisole (Sulfone) | Excess H₂O₂ with a catalyst, Potassium permanganate (B83412) (KMnO₄), Oxone®. |
The resulting 2-methylsulfonyl-5-nitroanisole is a highly electron-deficient system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the sulfone group can act as a leaving group under certain conditions.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OMe) is relatively stable, but its cleavage to a hydroxyl group is a common and synthetically useful transformation. This O-demethylation reaction converts the anisole (B1667542) derivative into a phenol (B47542), which opens up new avenues for derivatization, such as etherification, esterification, or use in cyclization reactions.
A variety of reagents can be used to cleave aryl methyl ethers, with the choice depending on the other functional groups present in the molecule. organic-chemistry.org
| Reagent Class | Examples | Mechanism/Notes |
| Lewis Acids | Boron tribromide (BBr₃), Boron trichloride (BCl₃) | Highly effective but can be harsh. BCl₃ is often milder and more selective than BBr₃. organic-chemistry.org |
| Strong Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Classic method, often requiring high temperatures. |
| Nucleophilic Agents | Thiolates (e.g., Sodium dodecanethiolate, Diethylaminoethanethiol) | Proceeds via an SN2 attack on the methyl group. The electron-deficient ring of 2-Methylthio-5-nitroanisole should facilitate this reaction. acsgcipr.orgresearchgate.net |
The resulting phenol, 2-methylthio-5-nitrophenol, is a valuable intermediate for synthesizing more complex structures.
Annulation and Cyclization Reactions to Form Heterocyclic Systems
2-Methylthio-5-nitroanisole is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those containing nitrogen and sulfur, such as benzothiazines. nih.gov The key first step in these synthetic routes is typically the reduction of the nitro group to an amine, generating an ortho-amino-thioether moiety.
Synthesis of Benzothiazine Derivatives
The formation of 5-amino-2-methylthioanisole creates a bifunctional intermediate ripe for cyclization. This intermediate, possessing a nucleophilic amine and a thioether group in an ortho relationship, can react with various electrophiles to construct a new six-membered ring. For example, reaction with α-haloketones or related reagents can lead to the formation of the 1,4-benzothiazine core. The specific reaction pathway can be tailored to produce a variety of substituted benzothiazine derivatives. nih.gov
A plausible synthetic route could involve:
Reduction : Conversion of 2-Methylthio-5-nitroanisole to 5-amino-2-methylthioanisole using a standard reducing agent like iron powder in acetic acid.
Cyclization : Reaction of the resulting amine with a suitable dielectrophile, such as an α-haloacetyl chloride, to form a dihydro-1,4-benzothiazin-3-one derivative.
These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov
Development of Complex Aromatic Architectures
Beyond forming fused rings, 2-Methylthio-5-nitroanisole and its derivatives can be used to construct larger, more complex aromatic structures, such as biaryls. The primary tools for this purpose are transition-metal-catalyzed cross-coupling reactions. mdpi.com
As discussed previously, the nitro group can be directly employed as a coupling handle in denitrative reactions. nih.gov This allows for the direct connection of another aromatic or vinylic group to the C5 position of the ring, providing a streamlined route to complex architectures.
Alternatively, a two-step approach can be employed:
Halogenation : The aromatic ring of 2-Methylthio-5-nitroanisole can undergo electrophilic halogenation (e.g., bromination or iodination). The directing effects of the existing substituents would need to be considered to control the regioselectivity of this step.
Cross-Coupling : The newly introduced halogen atom serves as a conventional handle for a wide range of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, or Sonogashira couplings.
This latter approach offers broad flexibility, allowing for the introduction of a diverse array of substituents and the construction of elaborate molecular frameworks.
Role As a Synthetic Intermediate and Precursor in Chemical Research
Utilization in the Synthesis of Aromatic Amines and Related Derivatives
One of the primary applications of 2-Methyl-5-nitroanisole is in the synthesis of aromatic amines, which are themselves valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The nitro group in 2-Methyl-5-nitroanisole can be readily reduced to an amino group, leading to the formation of 2-methoxy-p-toluidine (also known as 2-methoxy-4-methylaniline).
A common method for this transformation involves the use of reducing agents such as tin and hydrochloric acid. chemimpex.comchemicalbook.com This reaction is a classic example of the reduction of an aromatic nitro compound to an aniline derivative. The resulting 2-methoxy-p-toluidine can then be used in further synthetic steps to produce a variety of compounds.
Table 1: Synthesis of 2-methoxy-p-toluidine from 2-Methyl-5-nitroanisole
| Precursor | Reagents | Product |
|---|
Applications in the Preparation of Advanced Organic Materials
2-Methyl-5-nitroanisole and its derivatives are also utilized in the development of advanced organic materials, including specialty polymers and resins. nbinnochem.com The aromatic nature of the compound, combined with its functional groups, allows for its incorporation into polymer chains to enhance properties such as thermal stability, durability, and resistance to environmental factors.
While direct polymerization of 2-Methyl-5-nitroanisole is not common, its derivatives can be functionalized to create monomers suitable for polymerization. For instance, the reduction of the nitro group to an amine, as described above, yields a molecule that can be used in the synthesis of polyamides or polyimides. Furthermore, related phenolic compounds, such as 2-methoxy-4-vinylphenol (MVP), which shares a similar structural motif, have been explored as bio-based monomers for creating thermoplastics and thermoset polymers. mdpi.commdpi.com This suggests a potential pathway for developing novel polymers from derivatives of 2-Methyl-5-nitroanisole.
Contribution to the Synthesis of Complex Heterocyclic Scaffolds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. 2-Methyl-5-nitroanisole serves as a precursor for the synthesis of complex heterocyclic scaffolds, such as benzimidazoles. rsc.orgenpress-publisher.comnih.govresearchgate.net
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. By first reducing the nitro group of 2-Methyl-5-nitroanisole to an amine and then introducing a second amino group ortho to the first, a substituted o-phenylenediamine can be generated. This diamine can then be cyclized to form a benzimidazole derivative. These heterocyclic structures are found in a wide range of biologically active molecules, including antimicrobial and anticancer agents. rsc.org
Use in the Development of Specialty Chemicals and Reagents
Beyond its role in the synthesis of the aforementioned compounds, 2-Methyl-5-nitroanisole is a key starting material for the production of various specialty chemicals and reagents. chemimpex.comnbinnochem.com One notable example is its use in the synthesis of 2-methoxy-4-nitrobenzyl bromide. chemimpex.comchemicalbook.com This is achieved through a bromination reaction of the methyl group.
Nitrobenzyl bromides are valuable reagents in organic synthesis, often used to introduce a photolabile protecting group or as an alkylating agent. google.comorgsyn.org The presence of the nitro group makes the benzyl (B1604629) bromide susceptible to cleavage by light, allowing for the controlled release of a protected functional group. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.
Furthermore, 2-Methyl-5-nitroanisole is an important intermediate in the production of dyes. nbinnochem.comscialert.net The aromatic amine derived from it can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. scialert.net
Table 2: Specialty Chemicals and Reagents Derived from 2-Methyl-5-nitroanisole
| Precursor | Reaction | Product | Application |
|---|---|---|---|
| 2-Methyl-5-nitroanisole | Bromination | 2-methoxy-4-nitrobenzyl bromide | Photolabile protecting group, alkylating agent |
Environmental Degradation Pathways and Mechanistic Studies
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment.
Photochemical Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)
Direct photolysis of nitroaromatic compounds in the environment is generally considered a minor degradation pathway. However, indirect photochemical reactions, particularly with hydroxyl radicals (•OH), can be a significant route of transformation. Hydroxyl radicals are highly reactive species formed in the atmosphere and aquatic environments through photochemical processes.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals. Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺ + H₂O₂). These methods are effective in degrading a wide range of recalcitrant organic compounds, including nitroaromatics.
The application of AOPs to 2-Methylthio-5-nitroanisole would be expected to lead to the oxidation of the methylthio group, cleavage of the ether bond, and hydroxylation of the aromatic ring, ultimately leading to ring cleavage and mineralization to CO₂, H₂O, and inorganic ions. The efficiency of degradation would depend on factors such as pH, temperature, and the concentration of the oxidant and catalyst.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.
Microbial Transformation of Nitroaromatic Compounds
The biodegradation of nitroaromatic compounds is a critical process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to transform these compounds. A common initial step in the microbial degradation of nitroaromatics is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This reduction can occur under both aerobic and anaerobic conditions and is catalyzed by nitroreductase enzymes.
Alternatively, some microorganisms can initiate degradation through oxidative pathways, where dioxygenase or monooxygenase enzymes introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. The subsequent intermediates are then funneled into central metabolic pathways. For 2-Methylthio-5-nitroanisole, both reductive and oxidative initial transformation steps are plausible depending on the microbial species and environmental conditions.
Identification of Biodegradation Intermediates and Pathways
Identifying the intermediate products of biodegradation is crucial for understanding the complete degradation pathway and assessing any potential transient toxicities. For nitroaromatic compounds, the reduction of the nitro group leads to the formation of aromatic amines. In the case of 2-Methylthio-5-nitroanisole, this would result in the formation of 2-methylthio-5-aminoanisole.
Further degradation could involve demethylation of the methoxy (B1213986) group, oxidation of the methylthio group, and eventual cleavage of the aromatic ring. A hypothetical biotic degradation pathway for 2-Methylthio-5-nitroanisole is presented below.
| Step | Transformation | Potential Intermediate |
| 1 | Nitro group reduction | 2-Methylthio-5-aminoanisole |
| 2 | O-Demethylation | 2-Methylthio-5-aminophenol |
| 3 | S-Oxidation | 2-(Methylsulfinyl)-5-aminophenol |
| 4 | Aromatic ring cleavage | Aliphatic acids |
Computational Modeling of Environmental Fate and Degradation Kinetics
Computational models are valuable tools for predicting the environmental fate and transport of chemicals when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate various physicochemical properties and degradation rate constants based on the molecular structure of 2-Methylthio-5-nitroanisole.
These models can predict parameters such as:
Soil Adsorption Coefficient (Koc): To estimate its mobility in soil.
Henry's Law Constant: To predict its partitioning between air and water.
Rate constants for reaction with hydroxyl radicals: To estimate its atmospheric lifetime.
Biodegradation rates: To predict its persistence in soil and water.
While these models provide valuable estimations, they are based on data from structurally similar compounds and should be validated with experimental data whenever possible.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methylthio-5-nitro anisole, considering regioselectivity challenges in multisubstituted aromatic systems?
Methodological Answer:
A four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride (1) has been demonstrated for structurally analogous nitro-substituted anisoles. Key steps include:
- Sulfonation : Reaction with Na₂SO₃/NaHCO₃ in H₂O/THF (0°C to rt) to yield sulfonated intermediates .
- Nitro-group introduction : Nitration with concentrated HNO₃ at 100°C (2 h) achieves regioselective substitution, avoiding over-nitration by controlling acid strength and temperature .
- Reduction : Catalytic hydrogenation (10% Pd/C, H₂) selectively reduces nitro groups while preserving methoxy and methylthio substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
